molecular formula C18H14FN3O3S2 B11135234 2-(6-fluoro-1H-indol-1-yl)-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]acetamide

2-(6-fluoro-1H-indol-1-yl)-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]acetamide

Cat. No.: B11135234
M. Wt: 403.5 g/mol
InChI Key: CIUFFLUJPXXSPT-UHFFFAOYSA-N
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Description

2-(6-fluoro-1H-indol-1-yl)-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]acetamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining an indole ring, a benzothiazole ring, and an acetamide group, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-fluoro-1H-indol-1-yl)-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the indole and benzothiazole intermediates, followed by their coupling through an acetamide linkage. Common reagents used in these reactions include fluorinating agents, sulfonyl chlorides, and acylating agents. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(6-fluoro-1H-indol-1-yl)-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

2-(6-fluoro-1H-indol-1-yl)-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]acetamide has numerous applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It serves as a probe for studying biological processes and interactions at the molecular level.

    Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: It is utilized in the development of advanced materials, such as organic semiconductors and fluorescent dyes.

Mechanism of Action

The mechanism of action of 2-(6-fluoro-1H-indol-1-yl)-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and influencing various biological processes. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(6-fluoro-1H-indol-3-yl)acetamide: Shares the indole and acetamide moieties but lacks the benzothiazole ring.

    2-(1H-indol-3-yl)acetonitrile: Contains the indole ring but has a nitrile group instead of the acetamide linkage.

    4,5-diphenyl-1H-imidazole: Features an imidazole ring instead of the indole and benzothiazole rings.

Uniqueness

The uniqueness of 2-(6-fluoro-1H-indol-1-yl)-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]acetamide lies in its combined structural features, which confer distinct chemical and biological properties

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C18H14FN3O3S2

Molecular Weight

403.5 g/mol

IUPAC Name

2-(6-fluoroindol-1-yl)-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)acetamide

InChI

InChI=1S/C18H14FN3O3S2/c1-27(24,25)13-4-5-14-16(9-13)26-18(20-14)21-17(23)10-22-7-6-11-2-3-12(19)8-15(11)22/h2-9H,10H2,1H3,(H,20,21,23)

InChI Key

CIUFFLUJPXXSPT-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)CN3C=CC4=C3C=C(C=C4)F

Origin of Product

United States

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